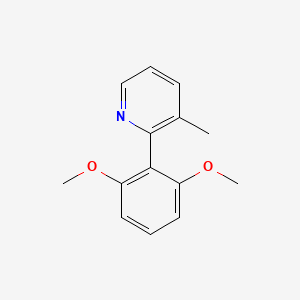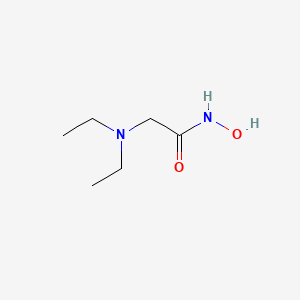![molecular formula C40H63ClO2PPd+ B15347903 Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B15347903.png)
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl]palladium(II) is a complex organometallic compound featuring palladium as the central metal atom. This compound is known for its utility in various catalytic processes, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of palladium(II) chloride with a ligand derived from 1-t-butylindenyl and 2-(dicyclohexylphosphino)-2',6'-dimethoxy-1,1'-biphenyl. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and contamination.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions with stringent control of reaction parameters such as temperature, pressure, and the purity of reagents. The process is optimized to ensure high yield and purity, often involving multiple purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: This compound is primarily used as a catalyst in cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings. It facilitates the formation of carbon-carbon bonds, which are essential in the construction of complex organic molecules.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves the use of boronic acids or boronic esters, palladium catalyst, and a base such as sodium carbonate.
Heck Reaction: Involves the use of alkenes, aryl halides, and a base.
Negishi Coupling: Uses organozinc reagents and palladium catalyst.
Major Products Formed: The major products formed from these reactions include biaryls, styrenes, and other complex organic molecules that are valuable in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its ability to catalyze cross-coupling reactions makes it invaluable in the synthesis of complex organic molecules, including natural products, pharmaceuticals, and materials for electronic devices.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves the coordination of the palladium center to the ligand, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily the organic substrates undergoing the cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Chloro(1-t-butylindenyl)[2-(dicyclohexylphosphino)-2',4',6'-tri-i-propyl-1,1'-biphenyl]palladium(II)
Chloro(1-t-butylindenyl)palladium(II) dimer
Uniqueness: This compound is unique in its ability to catalyze a wide range of cross-coupling reactions with high efficiency and selectivity. Its structural features, including the bulky t-butyl group and the dicyclohexylphosphino ligand, contribute to its stability and reactivity.
Propriétés
Formule moléculaire |
C40H63ClO2PPd+ |
|---|---|
Poids moléculaire |
748.8 g/mol |
Nom IUPAC |
1-tert-butyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene;carbanide;chloropalladium(1+);dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphanium |
InChI |
InChI=1S/C26H35O2P.C13H24.CH3.ClH.Pd/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;/h9-11,16-21H,3-8,12-15H2,1-2H3;10-12H,4-9H2,1-3H3;1H3;1H;/q;;-1;;+2 |
Clé InChI |
FWZDPIDCKRLBHZ-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].CC(C)(C)C1CCC2C1CCCC2.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2[PH+](C3CCCCC3)C4CCCCC4.Cl[Pd+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-[(tert-butoxycarbonyl)amino]-3-(3-chlorophenyl)propanoate](/img/structure/B15347826.png)
![[4-(Dipropylamino)benzylidene]propanedinitrile](/img/structure/B15347832.png)

![1-[2-(Methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B15347840.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15347847.png)

![3-[4-(1-Methyl-1-phenylethyl)phenoxy]propyltrimethylammonium chloride](/img/structure/B15347863.png)
![Ethyl 2,4-dioxo-4-[4-(trifluoromethoxy)phenyl]butanoate](/img/structure/B15347870.png)
![(E)-3-[2-(2-chlorophenyl)pyrimidin-5-yl]prop-2-enoic acid](/img/structure/B15347878.png)
![4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-[5-trifluoromethyl-2-pyridinyl)phenyl]iridium(III)hexafluorophosphate](/img/structure/B15347885.png)
![1-Oxa-4-thia-9-azaspiro[4.6]undecane;hydrochloride](/img/structure/B15347888.png)

![methyl (1S,2R,3R,4R,8R,9R,10R,13R,15R)-13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-diene-4-carboxylate](/img/structure/B15347915.png)
![Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-](/img/structure/B15347921.png)
